

# Isobutyraldehyde-D7 CAS number and molecular weight

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## Compound of Interest

Compound Name: *Isobutyraldehyde-D7*

Cat. No.: *B12383282*

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## An In-Depth Technical Guide to Isobutyraldehyde-D7

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Isobutyraldehyde-D7** is the deuterated form of isobutyraldehyde, a branched-chain aldehyde. In this technical guide, we provide comprehensive information on its chemical properties, relevant metabolic pathways, and its application in analytical methodologies. This document is intended to serve as a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds.

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based analyses. **Isobutyraldehyde-D7**, with its seven deuterium atoms, serves as an ideal internal standard for the quantification of its non-deuterated counterpart, isobutyraldehyde. The significant mass difference between the labeled and unlabeled compounds allows for clear differentiation in mass spectrometric analysis, minimizing isotopic interference and improving analytical accuracy.

### Chemical and Physical Properties

The fundamental chemical and physical properties of **Isobutyraldehyde-D7** are summarized in the table below, providing a direct comparison with its non-deuterated analog.

Property	Isobutyraldehyde-D7	Isobutyraldehyde
CAS Number	122684-65-5[1][2]	78-84-2
Molecular Formula	C <sub>4</sub> H <sub>7</sub> O[1][2]	C <sub>4</sub> H <sub>8</sub> O
Molecular Weight	79.15 g/mol [1]	72.11 g/mol
Appearance	Neat liquid	Colorless liquid
Synonyms	2-Methyl-propanal-D7, Isobutanal-D7	2-Methylpropanal, Isobutanal

## Metabolic Pathways of Isobutyraldehyde

Isobutyraldehyde is a key intermediate in the metabolism of the branched-chain amino acid, valine. Understanding these pathways is critical for researchers studying metabolic disorders and for those in drug development targeting related enzymatic processes. The primary metabolic fates of isobutyraldehyde are its reduction to isobutanol or its oxidation to isobutyric acid.

Below are diagrams illustrating the key metabolic pathways involving isobutyraldehyde.

Valine degradation to Isobutyraldehyde and its subsequent metabolism.

## Experimental Protocols

While a specific, detailed experimental protocol for a validated method using **Isobutyraldehyde-D7** was not found in the public domain during the literature search, this section outlines a general methodology for the quantification of isobutyraldehyde in a biological matrix (e.g., plasma or urine) using gas chromatography-mass spectrometry (GC-MS) with **Isobutyraldehyde-D7** as an internal standard. This protocol is based on common practices for such analyses.

Objective: To quantify the concentration of isobutyraldehyde in a biological sample.

Materials:

- Isobutyraldehyde standard

- **Isobutyraldehyde-D7** (internal standard)
- Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
- Organic solvent (e.g., ethyl acetate, hexane)
- Anhydrous sodium sulfate
- Biological matrix (e.g., plasma, urine)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- GC column suitable for volatile compounds (e.g., DB-5ms, HP-5ms)

Procedure:

- Sample Preparation:
  - Thaw biological samples on ice.
  - To a 1.5 mL microcentrifuge tube, add 500  $\mu$ L of the biological sample.
  - Spike the sample with a known concentration of **Isobutyraldehyde-D7** internal standard solution.
  - Vortex briefly to mix.
- Derivatization:
  - Add 100  $\mu$ L of the PFBHA derivatizing agent solution to the sample.
  - Incubate the mixture at 60°C for 30 minutes to form the oxime derivative.
  - Allow the sample to cool to room temperature.
- Extraction:

- Add 500  $\mu\text{L}$  of an appropriate organic solvent (e.g., hexane).
- Vortex vigorously for 1 minute to extract the derivatives.
- Centrifuge at 10,000 x g for 5 minutes to separate the layers.
- Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- GC-MS Analysis:
  - Inject 1  $\mu\text{L}$  of the final extract into the GC-MS system.
  - GC Conditions (Example):
    - Inlet Temperature: 250°C
    - Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
    - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - MS Conditions (Example):
    - Ion Source Temperature: 230°C
    - Quadrupole Temperature: 150°C
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Acquisition Mode: Selected Ion Monitoring (SIM)
      - Monitor characteristic ions for the isobutyraldehyde-PFB oxime derivative.
      - Monitor characteristic ions for the **Isobutyraldehyde-D7**-PFB oxime derivative.
- Data Analysis and Quantification:

- Integrate the peak areas for the selected ions of both the native isobutyraldehyde and the deuterated internal standard.
- Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
- Prepare a calibration curve by analyzing standards of known isobutyraldehyde concentrations with a constant amount of the internal standard.
- Determine the concentration of isobutyraldehyde in the unknown samples by interpolating their peak area ratios on the calibration curve.

## Logical Workflow for Method Development

The development of a robust analytical method using **Isobutyraldehyde-D7** as an internal standard follows a logical progression. The following diagram illustrates a typical workflow.

A typical workflow for developing a quantitative analytical method.

## Conclusion

**Isobutyraldehyde-D7** is an indispensable tool for researchers requiring accurate and precise quantification of isobutyraldehyde in various matrices. Its use as an internal standard in mass spectrometry-based methods significantly enhances the reliability of analytical data. This guide provides foundational information to support its application in scientific research and development. For specific applications, further optimization of the provided general protocol is recommended to meet the unique requirements of the study and the laboratory instrumentation.

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## References

- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 2. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
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